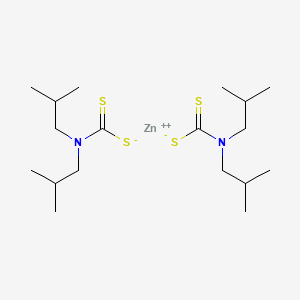

Zinc diisobutyldithiocarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc;N,N-bis(2-methylpropyl)carbamodithioate, also known as zinc diisobutyldithiocarbamate, is a chemical compound with the molecular formula C18H40N2S4Zn and a molecular weight of 478.15 g/mol . It is commonly used as a rubber vulcanization accelerator and has applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc diisobutyldithiocarbamate typically involves the reaction of zinc salts with N,N-bis(2-methylpropyl)dithiocarbamate. The reaction is carried out in an aqueous medium, and the product is precipitated out by adjusting the pH . The general reaction can be represented as follows:

Zn2++2N,N-bis(2-methylpropyl)dithiocarbamate−→Zn(N,N-bis(2-methylpropyl)dithiocarbamate)2

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then filtered, and the product is purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Zinc;N,N-bis(2-methylpropyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.

Reduction: It can be reduced to form thiols and other reduced sulfur species.

Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be carried out using various nucleophiles.

Major Products

The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates .

Scientific Research Applications

Zinc;N,N-bis(2-methylpropyl)carbamodithioate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions and as a stabilizer in polymer chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Widely used as a rubber vulcanization accelerator and as an additive in lubricants and plastics.

Mechanism of Action

The mechanism of action of Zinc diisobutyldithiocarbamate involves the coordination of the zinc ion with the dithiocarbamate ligands. This coordination enhances the reactivity of the compound, making it an effective catalyst and stabilizer. The molecular targets and pathways involved include the interaction with sulfur-containing compounds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

- Zinc diethyldithiocarbamate

- Zinc dibutyldithiocarbamate

- Zinc dimethyldithiocarbamate

Comparison

Zinc;N,N-bis(2-methylpropyl)carbamodithioate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other zinc dithiocarbamates. Its branched alkyl groups offer steric hindrance, enhancing its performance as a rubber vulcanization accelerator and stabilizer .

Properties

IUPAC Name |

zinc;N,N-bis(2-methylpropyl)carbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Zn/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQCSVOOQKFAKT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S4Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36190-62-2 |

Source

|

| Record name | (T-4)-Bis[N,N-bis(2-methylpropyl)carbamodithioato-κS,κS′]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36190-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, bis[N,N-bis(2-methylpropyl)carbamodithioato-.kappa.S,.kappa.S']-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)

![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)